molecular formula C9H18ClNO3S B6219851 8-oxa-3lambda6-thia-11-azaspiro[5.6]dodecane-3,3-dione hydrochloride CAS No. 2751620-47-8

8-oxa-3lambda6-thia-11-azaspiro[5.6]dodecane-3,3-dione hydrochloride

Cat. No. B6219851
CAS RN: 2751620-47-8
M. Wt: 255.8
InChI Key:
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Description

8-oxa-3lambda6-thia-11-azaspiro[5.6]dodecane-3,3-dione hydrochloride (8-OTDHC) is a synthetic compound that has a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of laboratory experiments, including those involving biochemical and physiological processes. 8-OTDHC is a chiral compound, meaning it has different optical isomers, which can be used to study the effects of optical isomers on biochemical and physiological processes.

Scientific Research Applications

8-oxa-3lambda6-thia-11-azaspiro[5.6]dodecane-3,3-dione hydrochloride is used in a wide range of scientific research applications, including those involving biochemical and physiological processes. It is used in studies of the effects of optical isomers on biochemical and physiological processes, as well as in studies of the effects of chiral compounds on enzyme activity. It has also been used in studies of the effects of chiral compounds on cell signaling pathways, as well as in studies of the effects of chiral compounds on the properties of proteins.

Mechanism of Action

8-oxa-3lambda6-thia-11-azaspiro[5.6]dodecane-3,3-dione hydrochloride is believed to act on biochemical and physiological processes by binding to specific receptors on the surface of cells. This binding is thought to alter the activity of enzymes, which in turn alters the activity of cell signaling pathways. This alteration of cell signaling pathways is thought to be responsible for the effects of 8-oxa-3lambda6-thia-11-azaspiro[5.6]dodecane-3,3-dione hydrochloride on biochemical and physiological processes.
Biochemical and Physiological Effects
The effects of 8-oxa-3lambda6-thia-11-azaspiro[5.6]dodecane-3,3-dione hydrochloride on biochemical and physiological processes have been studied in a number of different laboratory experiments. It has been shown to affect the activity of enzymes, as well as cell signaling pathways. It has also been shown to affect the properties of proteins, including their structure and stability. In addition, it has been shown to affect the activity of hormones, as well as the metabolism of carbohydrates and lipids.

Advantages and Limitations for Lab Experiments

The use of 8-oxa-3lambda6-thia-11-azaspiro[5.6]dodecane-3,3-dione hydrochloride in laboratory experiments has a number of advantages, including its versatility and the fact that it is relatively easy to synthesize. It is also relatively inexpensive and can be used in a variety of different experiments. However, there are some limitations to its use in laboratory experiments, including the fact that it is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, it can be difficult to purify and can be toxic if not handled properly.

Future Directions

There are a number of potential future directions for research involving 8-oxa-3lambda6-thia-11-azaspiro[5.6]dodecane-3,3-dione hydrochloride. These include further studies of the effects of 8-oxa-3lambda6-thia-11-azaspiro[5.6]dodecane-3,3-dione hydrochloride on biochemical and physiological processes, as well as studies of the effects of 8-oxa-3lambda6-thia-11-azaspiro[5.6]dodecane-3,3-dione hydrochloride on drug metabolism and drug delivery systems. Additionally, further research could be conducted into the use of 8-oxa-3lambda6-thia-11-azaspiro[5.6]dodecane-3,3-dione hydrochloride as a potential therapeutic agent for a variety of conditions, including cancer and neurological disorders. Finally, further research could be conducted into the potential toxicity of 8-oxa-3lambda6-thia-11-azaspiro[5.6]dodecane-3,3-dione hydrochloride, as well as its potential uses in the food industry.

Synthesis Methods

8-oxa-3lambda6-thia-11-azaspiro[5.6]dodecane-3,3-dione hydrochloride is synthesized from a number of different starting materials, including 3-chloro-2-methylpropene, ethyl bromoacetate, and potassium tert-butoxide. The reaction is typically carried out in an aqueous solution of sodium hydroxide, with the final product being 8-oxa-3lambda6-thia-11-azaspiro[5.6]dodecane-3,3-dione hydrochloride hydrochloride. The reaction is typically conducted at room temperature, and the product can be purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-oxa-3lambda6-thia-11-azaspiro[5.6]dodecane-3,3-dione hydrochloride' involves the reaction of a spirocyclic lactone with an amine to form the spirocyclic amide. The amide is then reacted with an oxirane to form the final compound.", "Starting Materials": [ "Spirocyclic lactone", "Amine", "Oxirane", "Hydrochloric acid", "Solvent" ], "Reaction": [ "Step 1: The spirocyclic lactone is dissolved in a suitable solvent and reacted with an excess of amine in the presence of a catalyst to form the spirocyclic amide.", "Step 2: The spirocyclic amide is dissolved in a suitable solvent and reacted with an excess of oxirane in the presence of a catalyst to form the final compound.", "Step 3: The final compound is isolated and purified by standard techniques, such as filtration, washing, and recrystallization.", "Step 4: The final compound is converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent." ] }

CAS RN

2751620-47-8

Molecular Formula

C9H18ClNO3S

Molecular Weight

255.8

Purity

95

Origin of Product

United States

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